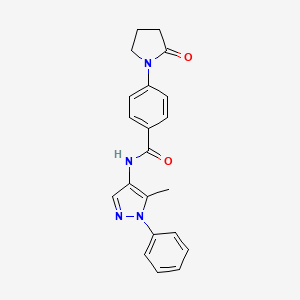![molecular formula C18H15ClFN3O B7663194 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound is a highly specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is a key regulator of ion transport across epithelial membranes. In
作用机制
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 exerts its pharmacological effects by specifically targeting the this compound protein. This protein is a chloride ion channel that is located on the surface of epithelial cells in the lungs, pancreas, and other organs. In patients with cystic fibrosis, mutations in the this compound gene lead to the production of a defective this compound protein that is unable to function properly. This compound inhibitor-172 binds to a specific site on the this compound protein and blocks its activity, which can help to restore normal ion transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of cystic fibrosis, this compound inhibitor-172 has been shown to improve lung function, reduce airway inflammation, and decrease bacterial colonization. In vitro studies have also demonstrated that this compound inhibitor-172 can inhibit the growth of several bacterial species that are commonly associated with cystic fibrosis infections.
实验室实验的优点和局限性
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has several advantages for use in lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it a valuable tool for studying the function of this protein in various cellular and physiological contexts. However, there are also some limitations to the use of this compound inhibitor-172 in lab experiments. Its specificity for the this compound protein means that it may not be effective for studying other ion channels or transporters that are involved in epithelial ion transport. Additionally, the high potency of this compound inhibitor-172 may make it difficult to use at low concentrations or in long-term studies.
未来方向
There are several potential future directions for research on 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of this compound in clinical settings. Another potential direction is the investigation of the effects of this compound inhibitor-172 on other cell types or physiological systems, such as the gastrointestinal tract or the reproductive system. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of this compound inhibitor-172 in patients with cystic fibrosis.
合成方法
The synthesis of 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 3-chloro-2-fluorobenzoic acid, 3-(1-ethylimidazol-2-yl)aniline, and thionyl chloride. The reaction proceeds through several steps, including the formation of an amide intermediate and subsequent chlorination and fluorination steps. The final product is obtained through purification and isolation techniques.
科学研究应用
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the function of the this compound protein, leading to the accumulation of thick, sticky mucus in the lungs and other organs. This compound inhibitor-172 has been shown to specifically inhibit the function of the this compound protein, which can help to restore normal ion transport across epithelial membranes and improve lung function in patients with cystic fibrosis.
属性
IUPAC Name |
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c1-2-23-10-9-21-17(23)12-5-3-6-13(11-12)22-18(24)14-7-4-8-15(19)16(14)20/h3-11H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSGEIWHGAXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
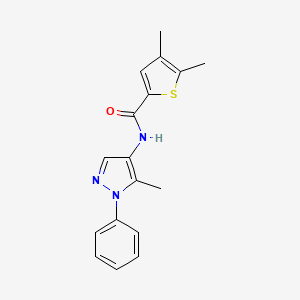

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
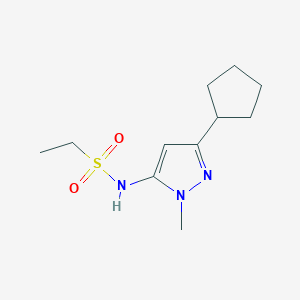
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
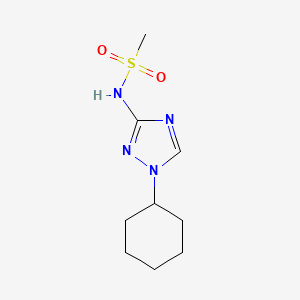
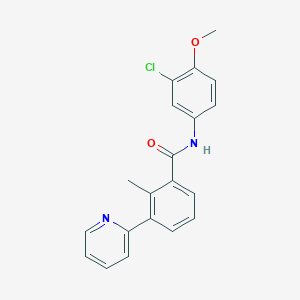
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
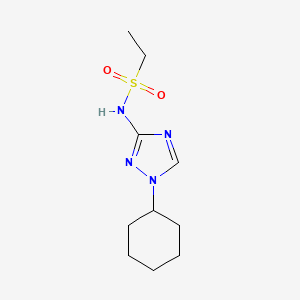
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
